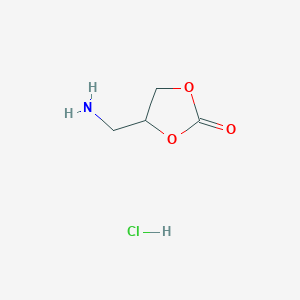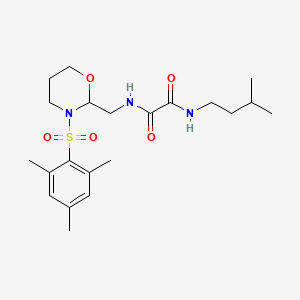
N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a novel organic compound with a complex structure It exhibits unique chemical properties that have garnered interest in various fields such as medicinal chemistry and organic synthesis
Wissenschaftliche Forschungsanwendungen
Chemistry
N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is utilized in organic synthesis as an intermediate for the preparation of various complex molecules. Its reactivity and structural features make it valuable in creating new compounds for pharmaceutical research.
Biology and Medicine
The compound's unique structure and reactivity profile suggest potential uses in medicinal chemistry. It could serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In an industrial context, this compound might be used as a precursor for synthesizing other valuable compounds, such as agrochemicals, pharmaceuticals, and specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps:
- Formation of the Oxazinan Ring::
Starting materials: 1,3-diaminopropane and mesitylsulfonyl chloride.
Conditions: Reaction is usually carried out in an inert atmosphere (e.g., nitrogen) with an appropriate base such as triethylamine to neutralize the hydrochloric acid generated during the reaction.
- Alkylation of the Oxazinan Ring::
Reagents: Isopentyl bromide.
Conditions: The alkylation reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) with a base (e.g., potassium carbonate).
- Formation of the Oxalamide Group::
Reagents: Oxalyl chloride.
Conditions: This reaction is typically performed under dry conditions using a solvent like dichloromethane, with the intermediate being added dropwise to a solution containing the oxalamide precursor.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthetic routes, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. Continuous flow reactors and automated synthesis machinery might be used to streamline the process, ensuring consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes
N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo several types of chemical reactions:
- Oxidation::
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically in an aqueous solution, often under basic conditions.
Products: Formation of sulfonic acids or oxidative cleavage products.
- Reduction::
Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Typically in anhydrous solvents like tetrahydrofuran.
Products: Reduction of the oxalamide group to amines or alcohols.
- Substitution::
Reagents: Various nucleophiles such as hydroxide ions, amines, or thiols.
Conditions: Often in polar solvents, with heat to drive the reaction.
Products: Formation of substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidation with potassium permanganate in basic aqueous solutions.
Reduction using lithium aluminum hydride in tetrahydrofuran.
Nucleophilic substitution with hydroxide ions in polar solvents like water or alcohols.
Major Products Formed from These Reactions
Oxidative cleavage products like sulfonic acids.
Reduced amines or alcohols from the oxalamide group.
Substituted derivatives depending on the nucleophile used.
Wirkmechanismus
Molecular Targets and Pathways
The exact mechanism of action for N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide depends on its application. In medicinal chemistry, it may act by binding to specific enzyme active sites or receptors, thereby modulating biological pathways. The mesitylsulfonyl group and oxalamide moiety could interact with protein binding sites, influencing molecular recognition processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1-isopentyl-N2-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide:
- N1-isopentyl-N2-((3-(tosyl)-1,3-oxazinan-2-yl)methyl)oxalamide:
- N1-isopentyl-N2-((3-(benzylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide:
Highlighting Its Uniqueness
The mesitylsulfonyl group in N1-isopentyl-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide differentiates it from similar compounds, contributing to its distinct chemical reactivity and potential biological activities. This unique moiety could enhance its interaction with specific biological targets, making it a compound of interest for further study and application.
There you go, a comprehensive dive into this compound! What’s your take on this fascinating compound?
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-N'-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O5S/c1-14(2)7-8-22-20(25)21(26)23-13-18-24(9-6-10-29-18)30(27,28)19-16(4)11-15(3)12-17(19)5/h11-12,14,18H,6-10,13H2,1-5H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKQHMPZVDORCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,6-dimethylphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2993842.png)
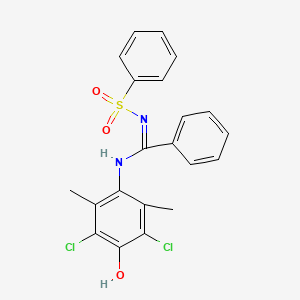
![2-[5-(1-methanesulfonylpiperidine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2993845.png)

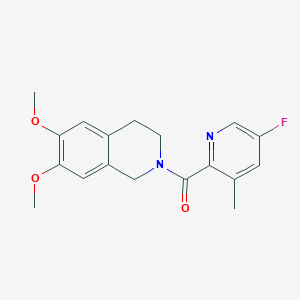
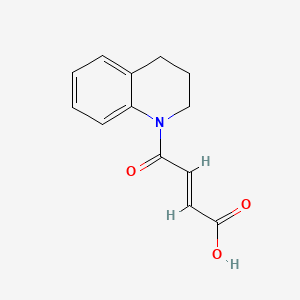
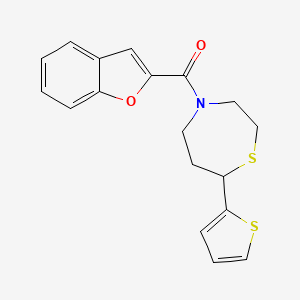
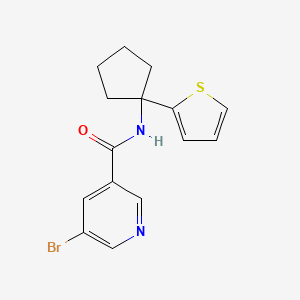
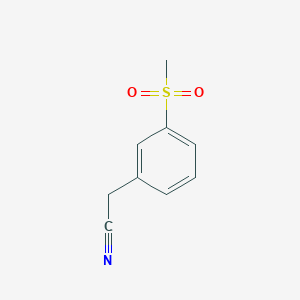
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2993858.png)
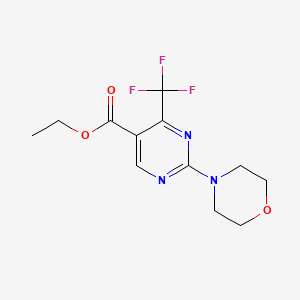
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B2993862.png)

